REACTION_CXSMILES
|
CS(O[N:6]1[C:14]2[C:9](=[N:10][CH:11]=[C:12]([Cl:15])[CH:13]=2)[N:8]=[C:7]1[C:16]([F:19])([F:18])[F:17])(=O)=O.[I-].[Na+].CCOCC.C(=O)(O)[O-]>CC(C)=O>[Cl:15][C:12]1[CH:13]=[C:14]2[NH:6][C:7]([C:16]([F:17])([F:18])[F:19])=[N:8][C:9]2=[N:10][CH:11]=1 |f:1.2|
|
Name
|
1-(Methylsulfonyloxy)-6-chloro-2-(trifluoromethyl)-1H-imidazo [4,5-b] pyridine
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)ON1C(=NC2=NC=C(C=C21)Cl)C(F)(F)F
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether portion was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(=NC1)N=C(N2)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 mg | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 71.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |